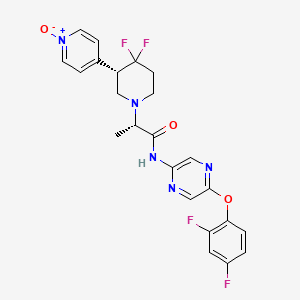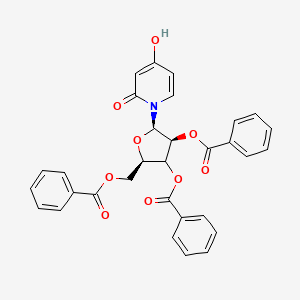
Demycarosyl-3D-|A-D-digitoxosylmithramycin SK
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demycarosyl-3D-β-D-digitoxosylmithramycin SK is a recently isolated analogue of mithramycin A. This compound has shown significant differences from mithramycin A in terms of DNA binding strength and selectivity, which correlate with a better therapeutic index and reduced toxicity in animal studies . Demycarosyl-3D-β-D-digitoxosylmithramycin SK exhibits potent anti-tumor activity against various cancer cell lines, particularly ovarian tumor cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Demycarosyl-3D-β-D-digitoxosylmithramycin SK is generated through combinatorial biosynthesis. This involves modifying the sugar profile and the 3-side chain of mithramycin A. The compound is produced by Streptomyces argillaceus, a bacterium known for producing antitumor compounds .
Industrial Production Methods
Industrial production of demycarosyl-3D-β-D-digitoxosylmithramycin SK involves large-scale fermentation processes using genetically engineered strains of Streptomyces argillaceus. These strains are optimized to produce high yields of the compound through controlled fermentation conditions .
Análisis De Reacciones Químicas
Types of Reactions
Demycarosyl-3D-β-D-digitoxosylmithramycin SK undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demycarosyl-3D-β-D-digitoxosylmithramycin SK. These derivatives can have different biological activities and therapeutic potentials .
Aplicaciones Científicas De Investigación
Demycarosyl-3D-β-D-digitoxosylmithramycin SK has a wide range of scientific research applications:
Mecanismo De Acción
Demycarosyl-3D-β-D-digitoxosylmithramycin SK exerts its effects by binding to GC-rich DNA sequences. This binding inhibits the interaction of transcription factors, such as Sp1, with their target DNA sequences. As a result, the expression of key oncogenic and angiogenic genes is inhibited, leading to reduced tumor growth and angiogenesis . The compound also induces apoptosis in cancer cells by activating pro-apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Mithramycin A: The parent compound from which demycarosyl-3D-β-D-digitoxosylmithramycin SK is derived.
Demycarosylmithramycin SDK: Another derivative with high antitumor activity.
Demycarosyl-3D-β-D-digitoxosylmithramycin SDK: A similar compound with modifications in both the sugar profile and the 3-side chain.
Uniqueness
Demycarosyl-3D-β-D-digitoxosylmithramycin SK is unique due to its improved DNA binding selectivity and reduced toxicity compared to mithramycin A. These properties make it a promising candidate for further development as a chemotherapeutic agent .
Propiedades
Fórmula molecular |
C50H72O23 |
|---|---|
Peso molecular |
1041.1 g/mol |
Nombre IUPAC |
(2S,3S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-2-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-3-[(1S,2R)-2-hydroxy-1-methoxy-3-oxobutyl]-7-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C50H72O23/c1-17-29(69-35-14-30(44(58)21(5)66-35)70-33-12-27(52)42(56)19(3)64-33)11-25-9-24-10-26(49(63-8)41(55)18(2)51)50(48(62)39(24)47(61)38(25)40(17)54)73-37-16-32(46(60)23(7)68-37)72-36-15-31(45(59)22(6)67-36)71-34-13-28(53)43(57)20(4)65-34/h9,11,19-23,26-28,30-37,41-46,49-50,52-61H,10,12-16H2,1-8H3/t19-,20-,21-,22-,23-,26+,27-,28+,30-,31-,32-,33+,34+,35+,36+,37+,41+,42-,43-,44-,45+,46-,49+,50+/m1/s1 |
Clave InChI |
SIAGEHVRBMLBNH-JWBJHLEKSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@@H]2O)C)O[C@@H]3C[C@@H](O[C@@H]([C@H]3O)C)O[C@H]4[C@@H](CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)[C@@H]([C@H](C(=O)C)O)OC)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3CC(OC(C3O)C)OC4C(CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)O)O)C(C(C(=O)C)O)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


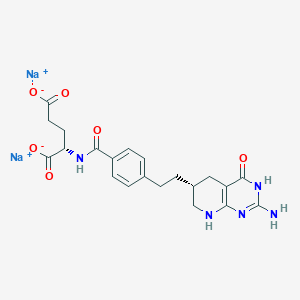
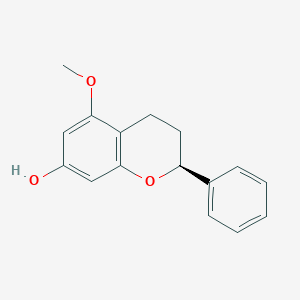


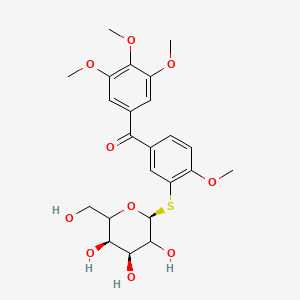
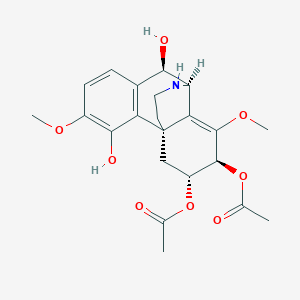
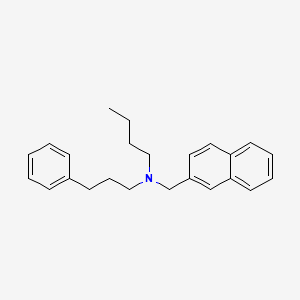
![tert-butyl N-(trideuteriomethyl)-N-[2-(trideuteriomethylamino)ethyl]carbamate](/img/structure/B12397595.png)
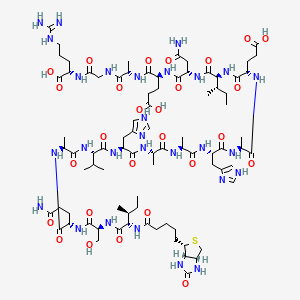
![(2Z,5E)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B12397607.png)
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397615.png)
![[3,5 Diiodo-Tyr7] Peptide T](/img/structure/B12397621.png)
